molecular formula C12H9N3S B11764907 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol

5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol

Katalognummer: B11764907
Molekulargewicht: 227.29 g/mol
InChI-Schlüssel: VBCMZOFIOAWFCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol is a heterocyclic compound that features both imidazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol typically involves the formation of the imidazole ring followed by the introduction of the pyridine and thiol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzimidazole with 2-chloropyridine-3-thiol in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the imidazole or pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Wirkmechanismus

The mechanism of action of 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Benzo[d]imidazole: A simpler structure lacking the pyridine and thiol groups.

    2-Mercaptopyridine: Contains the pyridine and thiol groups but lacks the imidazole ring.

    5-(1H-Benzo[d]imidazol-2-yl)pyridine: Lacks the thiol group.

Uniqueness

5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol is unique due to the presence of both imidazole and pyridine rings along with a thiol group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C12H9N3S

Molekulargewicht

227.29 g/mol

IUPAC-Name

5-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C12H9N3S/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15)

InChI-Schlüssel

VBCMZOFIOAWFCT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CNC(=S)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.